2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a furan ring and a nitro-substituted isoindole dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring to the isoindole dione: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the furan ring is attached to the isoindole dione core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole dione derivatives depending on the reagents used.
Scientific Research Applications
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different reactivity and biological activity.
4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the furan ring, which may affect its electronic properties and reactivity.
2-(2-thienylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Contains a thiophene ring instead of a furan ring, which may influence its chemical and biological properties.
Uniqueness
The presence of both the furan ring and the nitro group in 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione makes it unique, as it combines the reactivity of the furan ring with the electron-withdrawing effects of the nitro group. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAULTGLYURLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667446-41-5 |
Source
|
Record name | 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.